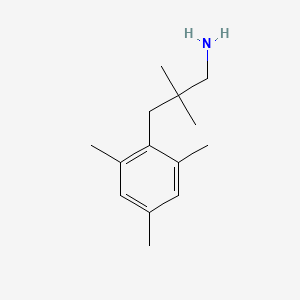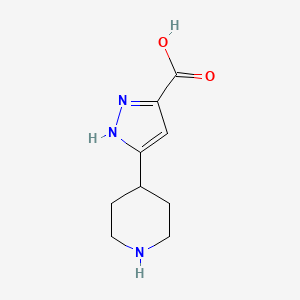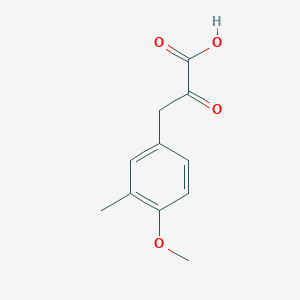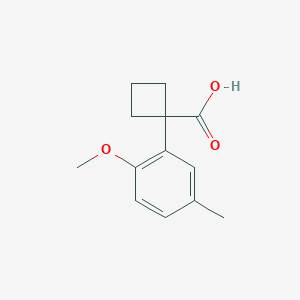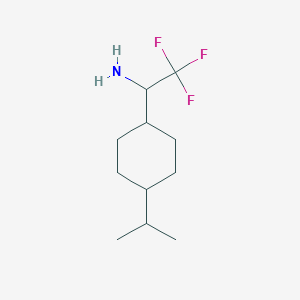
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine is a fluorinated amine compound with the molecular formula C11H20F3N. This compound is characterized by the presence of a trifluoromethyl group and a cyclohexyl ring substituted with an isopropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine typically involves the reaction of a suitable cyclohexyl derivative with a trifluoromethylating agent. One common method involves the use of trifluoroacetic acid and a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(4-methylcyclohexyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(4-tert-butylcyclohexyl)ethan-1-amine
- 2,2,2-Trifluoro-1-(4-ethylcyclohexyl)ethan-1-amine
Uniqueness
2,2,2-Trifluoro-1-(4-isopropylcyclohexyl)ethan-1-amine is unique due to the presence of the isopropyl group on the cyclohexyl ring, which influences its steric and electronic properties
Propriétés
Formule moléculaire |
C11H20F3N |
|---|---|
Poids moléculaire |
223.28 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(4-propan-2-ylcyclohexyl)ethanamine |
InChI |
InChI=1S/C11H20F3N/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h7-10H,3-6,15H2,1-2H3 |
Clé InChI |
UJZQHHHTAYMWGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


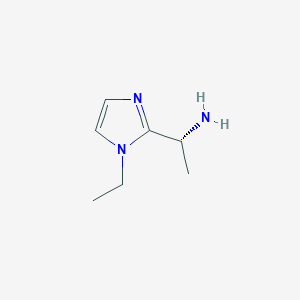
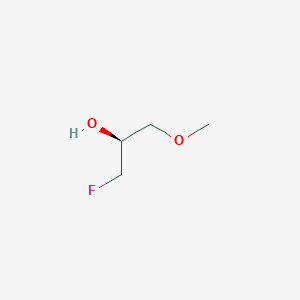
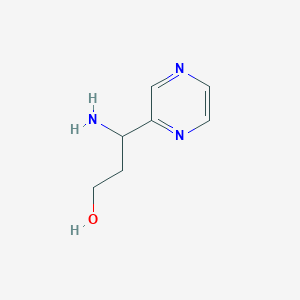
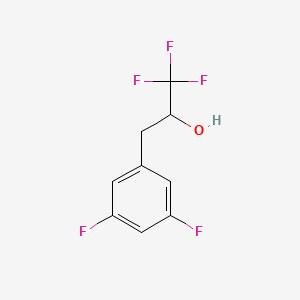
![tert-butylN-[(3-formyl-4-nitrophenyl)methyl]carbamate](/img/structure/B13565719.png)

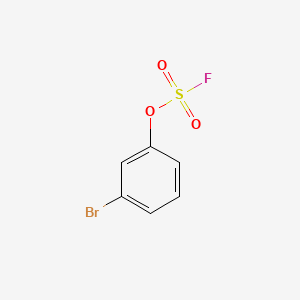
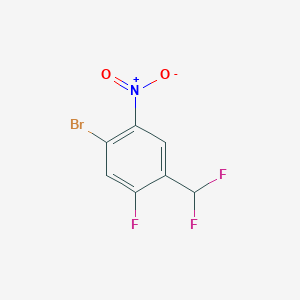
![N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B13565751.png)
